synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives
synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives
An In-Depth Technical Guide to the Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Introduction
The 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold is a prominent aza-bridgehead fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure serves as a privileged core in numerous biologically active compounds. This structural motif is present in well-known pharmaceuticals such as the antipsychotic agents risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[2][3] The diverse pharmacological profile of these derivatives, which includes anticancer, anti-inflammatory, antioxidant, and SHP2 inhibitory activities, continues to drive research into novel and efficient synthetic methodologies.[2][4][5][6][7]
This technical guide provides a comprehensive overview of key synthetic strategies for constructing the 4H-Pyrido[1,2-a]pyrimidin-4-one core. It details experimental protocols for prominent reactions, presents quantitative data in structured tables, and visualizes reaction workflows and a key biological signaling pathway. The content is tailored for researchers, medicinal chemists, and professionals in drug development seeking a practical resource for the synthesis and derivatization of this important heterocyclic family.
Synthetic Methodologies and Experimental Protocols
The construction of the 4H-Pyrido[1,2-a]pyrimidin-4-one ring system is primarily achieved through the cyclocondensation of a 2-aminopyridine precursor with a three-carbon synthon. Various strategies have been developed to enhance efficiency, yield, and substrate scope, ranging from classical thermal cyclizations to modern catalytic and multicomponent reactions.
Condensation of 2-Aminopyridines with β-Dicarbonyl Compounds
One of the most fundamental and widely used methods involves the reaction of 2-aminopyridines with β-ketoesters. This approach can be performed under various conditions, including solvent-free catalysis, which offers environmental and economic advantages.
A general workflow for this synthetic approach is outlined below.
Caption: General workflow for the synthesis via β-ketoester condensation.
Catalyst-Free Ethylene Glycol-Mediated Synthesis
A green chemistry approach utilizes ethylene glycol as a recyclable solvent and reaction mediator, avoiding the need for a catalyst.[1]
Table 1: Ethylene Glycol-Mediated Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-ones [1]
| Entry | 2-Aminopyridine | β-Ketoester | Product | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl acetoacetate | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 92 |
| 2 | 2-Amino-4-methylpyridine | Ethyl acetoacetate | 2,8-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | 88 |
| 3 | 2-Aminopyridine | Ethyl benzoylacetate | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 85 |
| 4 | 2-Amino-5-chloropyridine | Ethyl acetoacetate | 7-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 82 |
Experimental Protocol: Green Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one [1]
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A mixture of 2-aminopyridine (1.0 mmol) and ethyl acetoacetate (1.2 mmol) is prepared.
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Ethylene glycol (3.0 mL) is added to the mixture.
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The reaction mixture is heated to reflux and stirred for approximately 2 hours.
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Reaction progress is monitored using Thin Layer Chromatography (TLC).
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Upon completion, the mixture is cooled to room temperature.
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Cold water is added to the flask, leading to the precipitation of the solid product.
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The precipitate is collected by filtration, washed with water, and dried.
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The crude product is purified by recrystallization from ethanol to yield the final product.
Bismuth(III) Chloride Catalyzed Solvent-Free Synthesis
Bismuth(III) chloride (BiCl₃) serves as a cheap, non-toxic, and efficient catalyst for this condensation under solvent-free conditions.[1]
Table 2: BiCl₃-Catalyzed Synthesis of 2-Substituted-4H-pyrido[1,2-a]pyrimidin-4-ones [1]
| Entry | 2-Aminopyridine | β-Oxo Ester | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2-Aminopyridine | Ethyl acetoacetate | 5 | 95 |
| 2 | 2-Aminopyridine | Methyl acetoacetate | 5 | 98 |
| 3 | 2-Aminopyridine | Ethyl benzoylacetate | 5 | 80 |
| 4 | 2-Amino-6-methylpyridine | Ethyl acetoacetate | 5 | 100 |
Experimental Protocol: BiCl₃-Catalyzed Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one [1]
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A mixture of 2-aminopyridine (10 mmol) and ethyl acetoacetate (10 mmol) is prepared.
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Bismuth(III) chloride (BiCl₃, 5 mol%) is added to the mixture.
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The reaction mixture is heated to 120 °C under solvent-free conditions and stirred for 30 minutes.
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Reaction progress is monitored using TLC.
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Upon completion, the mixture is cooled to room temperature.
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The resulting solid is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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The solid is then washed with water and dried under vacuum to yield the pure product.
Copper-Catalyzed Tandem Synthesis
Modern synthetic methods aim to form multiple bonds in a single operation, increasing efficiency. A copper-catalyzed tandem reaction has been developed for the synthesis of multi-substituted derivatives from readily available 2-halopyridines and (Z)-3-amino-3-arylacrylate esters.[8][9] This process involves a tandem Ullmann-type C-N cross-coupling followed by an intramolecular amidation.[8]
Caption: Reaction sequence for the CuI-catalyzed tandem synthesis.
This one-pot protocol demonstrates good functional group tolerance and is scalable.[8]
Table 3: CuI-Catalyzed Synthesis of 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-ones [7][8]
| Entry | 2-Halopyridine | (Z)-3-Amino-3-arylacrylate Ester | Product | Yield (%) |
| 1 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-phenylacrylate | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 91 |
| 2 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-(p-tolyl)acrylate | 2-(p-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 87 |
| 3 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-(m-tolyl)acrylate | 2-(m-Tolyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 82 |
| 4 | 2-Iodopyridine | Ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate | 2-(4-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 60 |
| 5 | 2-Bromopyridine | Ethyl (Z)-3-amino-3-phenylacrylate | 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | 85 |
Experimental Protocol: CuI-Catalyzed Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one [8]
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A flame-dried Schlenk tube is charged with CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
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2-Iodopyridine (1.0 mmol) and ethyl (Z)-3-amino-3-phenylacrylate (1.2 mmol) are added to the tube.
-
Anhydrous DMF (3.0 mL) is added via syringe.
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The tube is sealed, and the reaction mixture is stirred at 130 °C for 24 hours.
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After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
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The filtrate is washed with brine (3 x 15 mL) and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure.
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The resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the pure product.
Biological Activity and Signaling Pathway
Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one are potent inhibitors of various biological targets. Recent studies have highlighted their role as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[10] SHP2 is a critical phosphatase that positively regulates the RAS-ERK signaling pathway, which is often hyperactivated in various cancers.[10] Allosteric inhibition of SHP2 locks the enzyme in an inactive conformation, preventing its activation and downstream signaling.
The diagram below illustrates the role of SHP2 in the RAS-ERK pathway and the mechanism of its inhibition by a 4H-pyrido[1,2-a]pyrimidin-4-one derivative.
Caption: SHP2's role in the RAS-ERK pathway and its allosteric inhibition.
Mechanistic studies show that specific derivatives can induce apoptosis, arrest the cell cycle, and downregulate the phosphorylation of key downstream effectors like Akt and Erk1/2 in cancer cells.[10] This makes the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold a highly attractive starting point for the development of targeted cancer therapies.
Conclusion
The 4H-pyrido[1,2-a]pyrimidin-4-one core remains a versatile and valuable scaffold in modern drug discovery. The synthetic methodologies presented here, from established condensation reactions to advanced copper-catalyzed tandem processes, provide a robust toolkit for chemists to access a wide array of derivatives. The continued exploration of novel synthetic routes, coupled with an expanding understanding of the biological activities of these compounds, particularly as enzyme inhibitors, ensures that this heterocyclic system will remain a focal point of research for the foreseeable future. This guide serves as a foundational resource for professionals aiming to synthesize and exploit the therapeutic potential of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 8. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
